molecular formula C15H27NO5 B13915108 O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate

Cat. No.: B13915108
M. Wt: 301.38 g/mol
InChI Key: GUXOXQWXGHZOSN-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is a chemical compound with the molecular formula C12H22N2O4. It is primarily used in scientific research and is known for its unique structural properties. This compound is often utilized in the synthesis of various biochemical reagents and has applications in multiple fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate typically involves the reaction of tert-butyl and methyl groups with a pyrrolidine ring. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. The process may involve multiple steps, including protection and deprotection of functional groups, to achieve the final compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput, making the compound readily available for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is utilized in the study of biochemical pathways and enzyme interactions.

    Medicine: It serves as a precursor in the development of pharmaceutical agents.

    Industry: The compound is employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in its mechanism of action are often studied to understand its potential therapeutic applications.

Comparison with Similar Compounds

Similar Compounds

  • O1-tert-butyl O2-methyl (2S,4S)-4-aminopiperidine-1,2-dicarboxylate
  • O1-tert-butyl O2-methyl (2S,4S)-4-methylsulfanylpyrrolidine-1,2-dicarboxylate

Uniqueness

O1-tert-butyl O2-methyl (2S,4S)-4-tert-butoxypyrrolidine-1,2-dicarboxylate is unique due to its specific tert-butyl and methyl substitutions on the pyrrolidine ring. These substitutions confer distinct chemical and biological properties, making it valuable for various research applications.

Properties

Molecular Formula

C15H27NO5

Molecular Weight

301.38 g/mol

IUPAC Name

1-O-tert-butyl 2-O-methyl (2S,4S)-4-[(2-methylpropan-2-yl)oxy]pyrrolidine-1,2-dicarboxylate

InChI

InChI=1S/C15H27NO5/c1-14(2,3)20-10-8-11(12(17)19-7)16(9-10)13(18)21-15(4,5)6/h10-11H,8-9H2,1-7H3/t10-,11-/m0/s1

InChI Key

GUXOXQWXGHZOSN-QWRGUYRKSA-N

Isomeric SMILES

CC(C)(C)O[C@H]1C[C@H](N(C1)C(=O)OC(C)(C)C)C(=O)OC

Canonical SMILES

CC(C)(C)OC1CC(N(C1)C(=O)OC(C)(C)C)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.